molecular formula C19H24 B073649 1,1-Diphenylheptane CAS No. 1530-05-8

1,1-Diphenylheptane

Cat. No.: B073649
CAS No.: 1530-05-8
M. Wt: 252.4 g/mol
InChI Key: MZLKNWMNBXHXMA-UHFFFAOYSA-N
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Description

1,1-Diphenylheptane is an organic compound with the molecular formula C₁₉H₂₄. It is a derivative of heptane, where two phenyl groups are attached to the first carbon atom of the heptane chain. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylheptane can be synthesized through several methods. One common approach involves the reaction of heptane with benzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the diphenyl derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of heptane derivatives.

    Substitution: Formation of halogenated or nitrated diphenylheptane compounds.

Scientific Research Applications

1,1-Diphenylheptane is utilized in various scientific research fields, including:

    Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-Diphenylheptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups play a crucial role in binding to active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1,1-Diphenylhexane
  • 1,1-Diphenyloctane
  • 1,1-Diphenylnonane

Comparison: 1,1-Diphenylheptane is unique due to its specific chain length and the positioning of phenyl groups. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. These differences make it suitable for distinct applications and research purposes.

Properties

IUPAC Name

1-phenylheptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLKNWMNBXHXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871847
Record name 1,1,-Diphenylheptane
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Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-05-8
Record name 1,1′-Heptylidenebis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,-Diphenylheptane
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Record name 1,1-Diphenylheptane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114847
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Record name 1,1,-Diphenylheptane
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Synthesis routes and methods

Procedure details

In a 100-milliliter three-necked flask equipped with a stirring device and a nitrogen substituting device, 1.2 g of a Pd-C catalyst (a 5% product, containing 55.9% of water) and a solution of 12.4 g of 1,1-diphenyl-1-heptene in 50 milliliters of tetrahydrofuran were introduced, and contacted with hydrogen gas at a normal pressure with stirring. After hydrogen absorption was stopped, the catalyst was filtered off and the solution was concentrated. Thereafter, by carrying out a distillation under a decreased pressure, 9.8 g of 1,1-diphenyl heptane was obtained as colorless liquid.
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